molecular formula C23H23N3O5 B3823543 ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate

ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate

Cat. No.: B3823543
M. Wt: 421.4 g/mol
InChI Key: WVOFZQZADYCTOA-UHFFFAOYSA-N
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Description

Ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of the Phthalimide Group: This step involves the reaction of the indole derivative with phthalic anhydride under acidic or basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form various quinonoid structures.

    Reduction: The compound can be reduced to form different reduced indole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while reduction can yield various reduced indole compounds.

Scientific Research Applications

Ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The phthalimide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    Phthalimide: A precursor in the synthesis of various pharmaceuticals and agrochemicals.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

Uniqueness

Ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate is unique due to its combination of an indole core and a phthalimide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-2-31-23(30)19(11-14-12-24-18-10-6-5-7-15(14)18)25-20(27)13-26-21(28)16-8-3-4-9-17(16)22(26)29/h3-10,12,15,18-19,24H,2,11,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOFZQZADYCTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2C1C=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate
Reactant of Route 2
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ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate
Reactant of Route 3
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ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate

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